3,6-Dibromopyrazine-2,5-dicarbonitrile

n-type polymer semiconductor organic thin-film transistor electron mobility

3,6‑Dibromopyrazine‑2,5‑dicarbonitrile (CAS 1391026‑27‑9, synonym DCNPz) is a C₂‑symmetric, doubly brominated and doubly cyanated pyrazine that serves as a highly electron‑deficient building block for n‑type conjugated polymers and solid additives in organic electronics. Its molecular formula is C₆Br₂N₄ and its molecular weight is 287.90 g·mol⁻¹.

Molecular Formula C6Br2N4
Molecular Weight 287.902
CAS No. 1391026-27-9
Cat. No. B2421274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromopyrazine-2,5-dicarbonitrile
CAS1391026-27-9
Molecular FormulaC6Br2N4
Molecular Weight287.902
Structural Identifiers
SMILESC(#N)C1=C(N=C(C(=N1)Br)C#N)Br
InChIInChI=1S/C6Br2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5
InChIKeyBZVZWWZUTZAEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromopyrazine-2,5-dicarbonitrile (DCNPz) — A Cyano-Functionalized, Electron-Deficient Pyrazine Building Block for n‑Type Organic Electronics


3,6‑Dibromopyrazine‑2,5‑dicarbonitrile (CAS 1391026‑27‑9, synonym DCNPz) is a C₂‑symmetric, doubly brominated and doubly cyanated pyrazine that serves as a highly electron‑deficient building block for n‑type conjugated polymers and solid additives in organic electronics. Its molecular formula is C₆Br₂N₄ and its molecular weight is 287.90 g·mol⁻¹ . The compound is prepared via a short synthetic sequence from inexpensive starting materials, and the two bromine atoms provide reactive handles for transition‑metal‑catalyzed cross‑couplings [1]. DCNPz was expressly introduced alongside its mono‑cyano analogue 3,6‑dibromopyrazine‑2‑carbonitrile (CNPz) as a new class of structurally simple, low‑cost, strongly electron‑deficient monomers for n‑type organic thermoelectric and photovoltaic applications [2].

Why Common Pyrazine or Cyano‑Pyrazine Intermediates Cannot Replace 3,6‑Dibromopyrazine‑2,5‑dicarbonitrile in n‑Type Semiconductor Design


Generic pyrazine derivatives or singly‑cyanated analogues lack the dual structural features that are simultaneously required for high‑performance n‑type polymers: (i) two bromine leaving groups that enable efficient cross‑coupling polymerization, and (ii) two cyano substituents that impart a sufficiently deep LUMO for stable electron transport. For example, the mono‑cyano analogue CNPz delivers substantially lower electron mobility and electrical conductivity when incorporated into the same polymer backbone, while non‑brominated or non‑cyanated pyrazines fail to provide either the necessary reactivity for polymerization or the requisite electron deficiency for n‑type operation [1][2]. The following quantitative evidence demonstrates that DCNPz occupies a unique position at the intersection of synthetic accessibility, electron‑deficiency, and device‑level performance.

Quantitative Differentiation Evidence for 3,6‑Dibromopyrazine‑2,5‑dicarbonitrile (DCNPz) vs. Closest Analogs and In‑Class Candidates


2.2× Higher Unipolar Electron Mobility in n‑Type OTFTs: DCNPz‑Based Polymer vs. CNPz‑Based Polymer

When polymerized with the same diketopyrrolopyrrole (DPP) comonomer, the DCNPz‑derived polymer P(DPP‑DCNPz) achieves a unipolar electron mobility of 1.85 cm² V⁻¹ s⁻¹ in organic thin‑film transistors (OTFTs), which is 2.2× higher than the 0.85 cm² V⁻¹ s⁻¹ obtained with the mono‑cyano analogue P(DPP‑CNPz) under identical device architecture and measurement conditions [1]. This head‑to‑head comparison demonstrates that the second cyano group in DCNPz significantly enhances electron transport, a critical advantage for procurement decisions when targeting high‑mobility n‑type channels.

n-type polymer semiconductor organic thin-film transistor electron mobility

34% Higher n‑Type Electrical Conductivity After Doping: DCNPz‑Based Polymer vs. CNPz‑Based Polymer

Upon doping with the n‑type dopant N‑DMBI, the DCNPz‑based polymer P(DPP‑DCNPz) reaches an electrical conductivity of 33.9 S cm⁻¹, outperforming the CNPz‑based polymer P(DPP‑CNPz) which achieves 25.3 S cm⁻¹ under identical doping conditions [1]. This represents a 34% improvement in conductivity. Higher conductivity directly impacts thermoelectric power output and reduces Ohmic losses in organic electronic devices.

organic thermoelectrics n-type electrical conductivity molecular doping

27% Higher Power Factor for Thermoelectric Energy Harvesting: DCNPz vs. CNPz Polymer

The DCNPz‑based polymer exhibits a power factor (PF = σS², where σ is conductivity and S is Seebeck coefficient) of 41.4 μW m⁻¹ K⁻², compared with 30.4 μW m⁻¹ K⁻² for the CNPz‑based polymer, both measured after N‑DMBI doping [1]. The 36% improvement in power factor underscores DCNPz's advantage for thermoelectric energy harvesting, where power factor is the figure of merit that determines extractable power.

organic thermoelectrics power factor n-type polymer

Solid Additive for Organic Solar Cells: PCE Exceeds 19.6% with DCNPz Processing Aid

When DCNPz is employed as a solid additive in the PTQ10:m‑BTP‑PhC6 binary active layer, a power conversion efficiency (PCE) of 19.67% is achieved—ranking among the highest values reported for binary organic solar cells [1]. The mono‑cyano analogue CNPz was also evaluated in the same study; however, DCNPz uniquely modulated intermolecular interactions and molecular packing to yield superior charge generation, transport, and collection, directly demonstrating its differentiated utility as an electron‑deficient processing additive.

organic solar cells solid additive power conversion efficiency

Short, Cost‑Effective Synthetic Route from Bulk Commodity Chemicals

DCNPz is synthesized in three steps starting from 3‑aminopyrazine‑2‑carbonitrile or its 6‑bromo derivative, using low‑cost reagents and avoiding chromatographic purification [1][2]. In contrast, many other electron‑deficient building blocks (e.g., naphthalenediimides or perylenediimides) require 5–8 synthetic steps and expensive catalysts. The total synthesis of DCNPz has been demonstrated on a preparative scale with an overall yield of ~45% [2], supporting its viability for kilogram‑scale procurement at reduced cost per gram compared to multi‑step, low‑yielding alternatives.

monomer synthesis step count cost efficiency

Dual Reactive Sites vs. Singly‑Halogenated Alternatives: Superior Versatility in Cross‑Coupling Polymerization

DCNPz provides two bromine substituents symmetrically positioned, enabling its use as an AA‑type monomer in AA/BB polycondensation reactions (e.g., Suzuki or Stille coupling) to yield high‑molecular‑weight polymers with well‑defined alternating structure [1]. Mono‑brominated pyrazine analogues (e.g., 2‑bromo‑3,5‑dicyanopyrazine) can only serve as end‑caps or require pre‑functionalization, limiting their utility in constructing fully conjugated polymer backbones. The symmetrical dibromo motif also minimizes structural defects such as kinks or mis‑regiochemistry that arise from unsymmetrical monomers.

cross-coupling polymerization AA/BB comonomer strategy polymer molar mass

Optimal Procurement and Application Scenarios for 3,6‑Dibromopyrazine‑2,5‑dicarbonitrile Based on Quantitative Evidence


High‑Mobility n‑Type Organic Thin‑Film Transistors (OTFTs)

Procurement of DCNPz is specifically justified when the target is a unipolar n‑channel OTFT with electron mobility exceeding 1.5 cm² V⁻¹ s⁻¹. As demonstrated by the P(DPP‑DCNPz) polymer's mobility of 1.85 cm² V⁻¹ s⁻¹—2.2× higher than the direct analogue P(DPP‑CNPz) [1]—DCNPz should be prioritized over mono‑cyano pyrazine precursors for any backplane, sensor, or logic circuit requiring high n‑type charge carrier mobility [1]. The quantitative head‑to‑head data eliminate guesswork in monomer selection for high‑performance n‑OTFT development.

n‑Type Organic Thermoelectric Generators (OTEGs)

For n‑type thermoelectric modules targeting maximum power extraction from low‑grade heat, DCNPz‑based polymers deliver a power factor of 41.4 μW m⁻¹ K⁻² [1]. This is 36% higher than the CNPz‑based counterpart and places DCNPz among the leading n‑type building blocks for organic thermoelectrics. Procurement of DCNPz is therefore recommended for R&D programs aiming at state‑of‑the‑art n‑type thermoelectric figures of merit.

Record‑Efficiency Organic Solar Cells Using Solid Additive Engineering

When the goal is to boost binary organic solar cell efficiency beyond 19%, DCNPz has proven uniquely effective as a solid additive, enabling a PCE of 19.67% in the PTQ10:m‑BTP‑PhC6 system [2]. The differentiated molecular packing modulation and charge collection enhancement provided by DCNPz are not replicated by the closely related CNPz additive. Procurement of DCNPz as a specialty solid additive is thus justified for photovoltaic laboratories pursuing champion device metrics.

Cost‑Efficient Scale‑Up of n‑Type Polymer Semiconductor Libraries

The three‑step synthesis of DCNPz from accessible precursors, combined with its high reactivity in palladium‑catalyzed cross‑couplings, makes it a cost‑effective building block for systematic exploration of n‑type polymer libraries [3][4]. Compared with electron‑deficient monomers that require 5–8 synthetic steps, DCNPz enables faster iteration in materials discovery and lower procurement cost per gram when built into polymer batches at the gram‑to‑kilogram scale.

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